15-Methylhexadec-5-enoic acid
Description
Structure
3D Structure
Properties
CAS No. |
77900-90-4 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
15-methylhexadec-5-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17(18)19/h7,9,16H,3-6,8,10-15H2,1-2H3,(H,18,19) |
InChI Key |
KOXAKZDNAILUFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCC=CCCCC(=O)O |
Origin of Product |
United States |
Occurrence and Natural Abundance of 15 Methylhexadec 5 Enoic Acid in Biological Systems
Microbial Sources and Environmental Niches
Microorganisms, particularly bacteria, are significant producers of 15-methylhexadec-5-enoic acid. Its distribution is observed in distinct microbial groups inhabiting a range of environments.
Myxobacteria are recognized for their complex fatty acid profiles, which are dominated by branched-chain fatty acids (BCFAs). In species such as Myxococcus xanthus, branched acids are predominant, with iso-pentadecanoic acid being a major component. The fatty acid composition of M. xanthus is markedly similar to that of Stigmatella aurantiaca, suggesting that a high proportion of iso-branched C15 and C17 acids is a characteristic feature of myxobacteria. Myxobacteria can possess up to 40 different fatty acids, with iso-branched fatty acids (iso-FAs) contributing up to 80% of the total fatty acids in some species. While straight-chain fatty acids are also present, BCFAs are the most dominant. The biosynthesis of these iso-fatty acids in myxobacteria has been a subject of detailed investigation.
Table 1: Predominant Fatty Acids in select Myxobacteria
| Myxobacterium Species | Key Branched-Chain Fatty Acids | Reference |
|---|---|---|
| Myxococcus xanthus | iso-Pentadecanoic acid, iso-Heptadecanoic acid | nih.gov |
| Stigmatella aurantiaca | iso-Pentadecanoic acid, iso-Heptadecanoic acid | nih.gov |
Cyanobacteria are prolific producers of a vast array of secondary metabolites, including lipopeptides and depsipeptides that often incorporate unusual fatty acid moieties. Various species within the genera Lyngbya, Okeania, and Moorea have been identified as sources of compounds containing branched-chain fatty acids. For instance, lipopeptides from Lyngbya species have been shown to incorporate a variety of fatty acids. Similarly, biosynthetic studies on depsipeptides from Okeania sp. have revealed the presence of a 3-amino-2-methyl fatty acid moiety. The marine cyanobacterium Moorea producens is also known to produce a class of lipopeptides called malyngamides, which contain a methoxy (B1213986) fatty acid. While the specific fatty acid this compound is not always explicitly identified, the prevalence of unique and modified fatty acids in these genera is well-documented.
Beyond well-studied model organisms, various bacterial strains isolated from diverse environmental niches have been found to produce branched-chain fatty acids. For example, sediment samples from mangrove swamps have shown a fatty acid composition that includes iso- and anteiso-branched fatty acids, which are considered markers for bacterial contributions to the organic matter in recent sediments. These findings suggest a broad distribution of branched-chain fatty acid biosynthesis among bacteria in various ecosystems.
Plant-Based Origins (e.g., Cyamopsis tetragonolobus)
While branched-chain fatty acids are more commonly associated with microbial sources, they are also found in the plant kingdom. However, detailed analyses of the fatty acid composition of guar (B607891) seed (Cyamopsis tetragonolobus) oil primarily report the presence of common saturated and unsaturated fatty acids. The major fatty acids identified are linoleic acid and oleic acid, followed by palmitic and stearic acids. Specific searches for this compound in Cyamopsis tetragonolobus have not yielded direct evidence of its presence in significant quantities, suggesting it is not a primary component of the seed oil.
Table 2: General Fatty Acid Composition of Cyamopsis tetragonolobus Seed Oil
| Fatty Acid | Percentage Range | Reference |
|---|---|---|
| Linoleic Acid | ~47-54% | acs.orgrjpbcs.com |
| Oleic Acid | ~18-29% | acs.orgrjpbcs.com |
| Palmitic Acid | ~13-24% | acs.orgrjpbcs.com |
| Stearic Acid | ~5% | rjpbcs.com |
Marine Organism Bioprospecting for Novel Fatty Acids (e.g., Sponges)
Marine sponges are renowned for their chemical diversity and are a rich source of novel and unusual fatty acids, including a variety of long-chain and branched-chain fatty acids. These are often referred to as "demospongic acids". The fatty acid profiles of sponges are complex and can include iso- and anteiso-fatty acids, which are often considered to be of bacterial origin, suggesting a symbiotic relationship between the sponges and microorganisms. While marine sponges contain a plethora of branched-chain fatty acids, the specific identification of this compound in sponges is not prominently reported in the surveyed literature. The presence of various methyl-branched fatty acids, such as 13-methylpentadecanoic acid and 14-methylhexadecanoic acid, has been documented in sponges like Xestospongia vansoesti and Aaptos suberitoides, likely originating from associated bacteria. wjbphs.com
Geochemical Records and Paleoenvironmental Indicators of Methyl-Branched Fatty Acids
Methyl-branched fatty acids (MBFAs) are considered important biomarkers in geochemical studies. Their presence and distribution in sediments can provide insights into past microbial communities and environmental conditions. mdpi.com MBFAs are dominant fatty acids in many bacteria and their presence in foodstuffs and sediments has been linked to bacterial sources. In core sediment analyses, branched fatty acids such as iC15:0, aC15:0, iC17:0, and aC17:0 are commonly used as markers for bacterial input. mdpi.com While the general class of branched fatty acids serves as a paleoenvironmental indicator, specific information pinpointing this compound as a key indicator in geochemical records is not extensively detailed in the available literature.
Biosynthetic Pathways and Metabolic Intermediates of 15 Methylhexadec 5 Enoic Acid
Mechanisms of iso-Fatty Acid Biosynthesis in Prokaryotes
The synthesis of iso-fatty acids, characterized by a methyl branch at the penultimate carbon atom, is a hallmark of many bacterial species. asm.org This process relies on a specialized set of enzymes and precursors that distinguish it from the more common straight-chain fatty acid synthesis.
Role of Branched-Chain Amino Acid Catabolism (e.g., Leucine (B10760876), Valine) as Precursors
The initiation of iso- and anteiso-fatty acid synthesis is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs) such as leucine, valine, and isoleucine. plos.orgnih.gov The breakdown of these amino acids provides the necessary branched-chain acyl-CoA primers for the fatty acid synthase (FAS) system. beilstein-journals.org
Specifically, the catabolism of valine and leucine leads to the formation of isobutyryl-CoA and isovaleryl-CoA, respectively. beilstein-journals.org These molecules serve as the starter units for the synthesis of even-numbered and odd-numbered iso-fatty acids. For instance, isovaleryl-CoA, derived from leucine, is the precursor for iso-odd-numbered fatty acids like 15-methylhexadecanoic acid (iso-C17:0). nih.govplos.org The initial step in this process is the transamination of the BCAA to its corresponding α-keto acid, followed by an oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex to yield the acyl-CoA primer. nih.govfrontiersin.orgwikipedia.org
Precursor-Directed Biosynthesis and Incorporation Rates of Labeled Compounds
The availability of specific BCAA precursors directly influences the profile of branched-chain fatty acids (BCFAs) produced by an organism. cdnsciencepub.com This principle is exploited in precursor-directed biosynthesis, where the supplementation of the growth medium with specific BCAAs or their corresponding α-keto acids can steer the production towards desired BCFAs. nih.gov
Studies using isotopically labeled compounds, such as ¹⁴C-labeled valine and isoleucine, have demonstrated a significant incorporation of the label into the BCFAs of rat skin surface lipids. nih.gov These experiments reveal that BCAAs are more efficient precursors for BCFA biosynthesis than their corresponding branched-chain α-keto acids (BCKAs) when supplied exogenously. nih.gov Interestingly, leucine was found to be primarily utilized for the production of straight-chain fatty acids rather than its corresponding BCFA in this model. nih.gov In adipocytes, it has been shown that leucine and isoleucine can contribute to at least 25% of the lipogenic acetyl-CoA pool, while valine and isoleucine contribute entirely to the lipogenic propionyl-CoA pool. plos.orgnih.gov
Identification of Alternative Biosynthetic Routes to Acyl-CoA Precursors
While the BCKD complex represents the primary route for generating branched-chain acyl-CoA primers, alternative pathways exist. In some bacteria, short-chain carboxylic acids can be activated to their corresponding acyl-CoA thioesters. illinoisstate.edu Enzymes such as phosphotransbutyrylase (Ptb) and butyrate (B1204436) kinase (Buk) can catalyze the conversion of exogenous carboxylic acids into acyl-CoAs, which can then enter the fatty acid biosynthesis pathway. illinoisstate.edu
Furthermore, in Staphylococcus aureus, which lacks the genes for Ptb and Buk, a short-chain acyl-CoA synthetase is responsible for activating extracellular branched-chain carboxylic acids, providing an alternative route for the formation of acyl-CoA primers for BCFA synthesis. nih.gov Another potential bypass of the BCKD complex involves pyruvate (B1213749) dehydrogenase, which has been shown to convert branched-chain α-ketoacids to acyl-CoAs in vitro. nih.gov There is also evidence for an alternative malonyl-CoA producing pathway in Streptomyces avermitilis, where an α-keto acid dehydrogenase complex can produce malonyl-CoA from oxaloacetate, showcasing the metabolic flexibility in generating precursors for fatty acid synthesis. biorxiv.org
Enzymology of Desaturation in Unsaturated Fatty Acid Formation
The introduction of a double bond into a saturated fatty acid chain is a critical step in the biosynthesis of unsaturated fatty acids like 15-methylhexadec-5-enoic acid. This process is catalyzed by a class of enzymes known as fatty acid desaturases. wikipedia.orgnih.gov These enzymes are responsible for the chemo-, regio-, and stereoselective oxidation of unactivated hydrocarbon chains. nih.gov
Fatty acid desaturases are typically membrane-bound enzymes and require molecular oxygen and a source of electrons, often provided by electron relay systems involving cytochrome b5 and NAD(P)H. jst.go.jpresearchgate.net The reaction mechanism involves the abstraction of hydrogen atoms from adjacent carbon atoms, leading to the formation of a cis-double bond. nih.govjst.go.jp The position of the double bond is determined by the specific desaturase enzyme. For example, a Δ9-desaturase introduces a double bond between the 9th and 10th carbon atoms from the carboxyl end of the fatty acid. wikipedia.orgjst.go.jp
The active site of these enzymes contains a diiron center that interacts with molecular oxygen. wikipedia.orgresearchgate.net The substrate, an acyl-CoA or acyl-acyl carrier protein (ACP), binds in a specific orientation within the enzyme's active site, which ensures the precise positioning of the double bond. nih.gov
Intermediary Metabolism and Substrate Specificity in Fatty Acid Elongation
Once the initial branched-chain acyl-CoA primer is formed, it enters the fatty acid elongation cycle. This process is carried out by the type II fatty acid synthase (FAS II) system in bacteria, which consists of a series of discrete, soluble enzymes. nih.govnih.gov The central component of this system is the acyl carrier protein (ACP), which shuttles the growing acyl chain between the various enzymes of the pathway. nih.gov
The elongation cycle involves a repetitive four-step process:
Condensation: The growing acyl-ACP chain is condensed with a two-carbon unit derived from malonyl-ACP. This reaction is catalyzed by a β-ketoacyl-ACP synthase (KAS).
Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP.
Dehydration: A molecule of water is removed to form an enoyl-ACP.
Reduction: The enoyl-ACP is reduced to a saturated acyl-ACP, which is now two carbons longer.
The substrate specificity of the enzymes involved, particularly the initiating condensing enzyme, β-ketoacyl-ACP synthase III (FabH), plays a crucial role in determining the type of fatty acids produced. nih.govcdnsciencepub.com In bacteria that synthesize BCFAs, FabH exhibits a preference for branched-chain acyl-CoA primers over acetyl-CoA. nih.govnih.govresearchgate.net The structure of the substrate-binding pocket of FabH dictates this specificity. nih.gov
Catabolic Pathways and Degradation of Branched-Chain Fatty Acids (e.g., Alpha- and Beta-Oxidation)
The breakdown of fatty acids, including BCFAs, primarily occurs through β-oxidation. wikipedia.org This process takes place in the mitochondria and peroxisomes and involves the sequential removal of two-carbon units in the form of acetyl-CoA from the carboxyl end of the fatty acyl-CoA molecule. wikipedia.orgsmpdb.ca However, the presence of a methyl branch on the β-carbon, as is the case in some BCFAs, can hinder the standard β-oxidation pathway. smpdb.cawikipedia.orgsmpdb.ca
For such fatty acids, an alternative pathway known as α-oxidation is employed. wikipedia.orgbyjus.com This process occurs in peroxisomes and involves the removal of a single carbon atom from the carboxyl end of the fatty acid. wikipedia.orgbyjus.comnepjol.info The initial step is the hydroxylation of the α-carbon, followed by decarboxylation. libretexts.org The resulting fatty acid, now shortened by one carbon and with the methyl branch in a different position, can then typically enter the β-oxidation pathway. wikipedia.orgbyjus.com For instance, phytanic acid, a 3-methyl branched fatty acid, undergoes one cycle of α-oxidation to form pristanic acid, which can then be degraded via β-oxidation. byjus.comnepjol.info
In addition to α- and β-oxidation, ω-oxidation can occur in the endoplasmic reticulum, which involves the oxidation of the terminal methyl group of the fatty acid. byjus.com
Biochemical and Biological Roles of 15 Methylhexadec 5 Enoic Acid in Model Systems
Utilization as a Model Compound for Investigating Lipid Metabolism
15-Methylhexadec-5-enoic acid, a branched-chain unsaturated fatty acid, serves as a valuable model compound for elucidating various aspects of lipid metabolism. Its unique structure, featuring a methyl branch and a cis double bond, provides a substrate for studying the enzymes and pathways involved in the processing of non-standard fatty acids. Research in this area helps to understand how organisms handle dietary lipids or synthesize their own complex fatty acids. The study of its metabolic fate can provide insights into the substrate specificity of enzymes involved in fatty acid activation, transport, and degradation (beta-oxidation). Furthermore, its synthesis and incorporation into complex lipids can be traced to model the biosynthesis of specialized lipid molecules. frontiersin.orgmdpi.com
Functional Contributions to Biological Membrane Structure and Fluidity
The structure of fatty acids incorporated into the phospholipid bilayer is a key determinant of biological membrane properties, including fluidity and permeability. The presence of a methyl branch and a cis-double bond in this compound influences how it packs with other lipids in the membrane. The kink in the acyl chain, introduced by the cis-double bond, disrupts the orderly packing of adjacent phospholipid tails, thereby increasing the fluidity of the membrane. libretexts.orgnih.gov This "elbow room" between lipid molecules is crucial for maintaining membrane function across a range of temperatures. libretexts.org The methyl group further contributes to this effect by adding steric bulk. The incorporation of such branched-chain fatty acids can be a mechanism for organisms to adapt their membrane fluidity in response to environmental changes. This is particularly relevant for microorganisms that need to maintain membrane integrity and function under varying thermal conditions.
Role as a Signaling Molecule in Intercellular Communication
Fatty acids and their derivatives are increasingly recognized as important signaling molecules in intercellular communication. google.com While specific signaling roles for this compound are still under investigation, related fatty acids are known to be involved in processes like quorum sensing in bacteria. mdpi.com These molecules can act as ligands for nuclear receptors or be converted into other signaling molecules that regulate gene expression and cellular responses. The potential for this compound to act as a signaling molecule warrants further exploration, particularly in the context of microbial ecology and host-microbe interactions.
Interactions with Cellular Components and Molecular Targets
This compound has been shown to interact with key cellular components, leading to significant biological effects. These interactions are a focus of research to understand its potential as a bioactive compound.
Enzyme Modulation (e.g., Topoisomerase I Inhibition) in Cell-Free Assays
In cell-free assays, certain isomers of methylhexadecenoic acid have demonstrated inhibitory effects on topoisomerase I, an enzyme critical for DNA replication, transcription, and recombination. researchgate.netocl-journal.org Specifically, (Z)-15-methyl-10-hexadecenoic acid has been identified as a potential topoisomerase I inhibitor. nih.gov The inhibition of this enzyme can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis. The structure of the fatty acid, including the position of the methyl group and the double bond, appears to be critical for this inhibitory activity. researchgate.net
Table 1: Topoisomerase I Inhibitory Activity of a Related Compound
| Compound | Concentration | Inhibition of Topoisomerase I |
|---|
Cellular Cytotoxicity in in vitro Carcinoma Cell Line Models (e.g., HeLa, CHO cells)
Consistent with its ability to inhibit essential enzymes like topoisomerase I, (Z)-15-methylhexadec-11-enoic acid has been reported to exhibit cytotoxicity against certain carcinoma cell lines in vitro. researchgate.net Studies have shown that this compound displays marginal cytotoxicity towards human cervix carcinoma (HeLa) and Chinese hamster ovary (CHO) cells. researchgate.net The cytotoxic effects are likely a consequence of its interaction with multiple cellular targets, leading to the disruption of cellular processes and eventual cell death.
Table 2: Cytotoxicity of (Z)-15-Methylhexadec-11-enoic Acid
| Cell Line | Effect |
|---|---|
| Human Cervix Carcinoma (HeLa) | Marginal Cytotoxicity researchgate.net |
Potential as a Biomarker in Biological and Ecological Studies
The unique structure of this compound and its presence in specific organisms make it a potential biomarker. nih.gov Methyl-branched fatty acids are often used as biomarkers for identifying certain types of bacteria in environmental samples, such as soil and sediments. nih.govawi.de For example, the presence of specific iso and anteiso branched-chain fatty acids can be indicative of sulfate-reducing bacteria. asm.org By analyzing the lipid profiles of environmental samples, researchers can infer the composition of microbial communities and understand their ecological roles. The identification of this compound in an environmental sample could point to the presence of specific microorganisms and their metabolic activities. ocl-journal.orgnih.gov
Analytical Techniques for Characterization and Quantification of 15 Methylhexadec 5 Enoic Acid
Chromatographic Methods for Separation and Identification
Chromatography is the cornerstone for the analysis of fatty acids, enabling their separation from other lipid components and from each other. The choice of method depends on the complexity of the sample matrix and the analytical goal, whether it is qualitative profiling or quantitative determination.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the comprehensive analysis of fatty acids, including branched-chain variants like 15-Methylhexadec-5-enoic acid. resolvemass.caresearchgate.net Due to the low volatility of free fatty acids, a derivatization step is required prior to analysis. nih.govavantiresearch.com The most common procedure is the conversion of the fatty acid to its corresponding fatty acid methyl ester (FAME) through esterification. nih.govchromatographyonline.com This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.
The FAME mixture is then injected into the GC, where it is separated on a long capillary column, typically coated with a polar stationary phase (e.g., cyanopropyl polysiloxane). acs.org This polarity allows for the separation of FAMEs based on chain length, degree of unsaturation, and, to some extent, the position of branching and double bonds. nih.gov However, a significant challenge in the analysis of branched-chain fatty acids is their potential for co-elution with monounsaturated fatty acids of similar chain length. acs.org
Following chromatographic separation, the eluted compounds enter the mass spectrometer. Electron Ionization (EI) is a common ionization technique that generates reproducible fragmentation patterns, which serve as a molecular fingerprint for identification by comparison with spectral libraries. creative-proteomics.com For 15-methylhexadecanoic acid methyl ester, characteristic ions would be expected that reveal its structure. Tandem mass spectrometry (MS/MS) can further resolve ambiguities, especially in identifying the branch position without requiring purified chemical standards. acs.org For quantification, stable isotope-labeled internal standards are often used to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. nih.govlipidmaps.org
Table 1: GC-MS Parameters for Branched-Chain Fatty Acid Analysis
| Parameter | Description | Rationale |
| Derivatization | Conversion to Fatty Acid Methyl Esters (FAMEs) or Pentafluorobenzyl (PFB) esters. nih.govnih.gov | Increases volatility and thermal stability for GC analysis. PFB esters are used for high sensitivity with negative chemical ionization. nih.gov |
| GC Column | High-polarity capillary column (e.g., DB-225ms, SP-2560). acs.org | Provides separation based on chain length, unsaturation, and branching, crucial for resolving isomers. |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI). acs.orgcreative-proteomics.com | EI provides standard, library-searchable mass spectra. CI can offer enhanced molecular ion signals. acs.org |
| Detection Mode | Full Scan for identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. avantiresearch.comchromatographyonline.com | Full scan provides comprehensive spectral data. SIM/MRM increases sensitivity and selectivity for target analytes. avantiresearch.comchromatographyonline.com |
| Quantification | Stable isotope dilution method using deuterated analogues. nih.govlipidmaps.org | Compensates for analyte loss during sample preparation and analysis, ensuring high accuracy. |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Variants for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a vital tool for lipidomics, offering the ability to analyze fatty acids in their underivatized state and as part of more complex lipids. researchgate.netchromatographyonline.com This technique is particularly advantageous for complex biological samples where minimizing sample handling is crucial. nih.gov Reversed-phase LC is commonly employed, separating lipids based on their hydrophobicity, which is influenced by chain length and the number of double bonds. chromatographyonline.com
Electrospray ionization (ESI) is the most prevalent ionization source for LC-MS-based lipid analysis, typically operating in negative ion mode for free fatty acids to detect the deprotonated molecule [M-H]⁻. unitn.itnih.gov This provides molecular weight information with high sensitivity. aocs.org A significant advantage of LC-MS is its ability to be coupled with tandem mass spectrometry (MS/MS), which facilitates the structural characterization of fatty acids by generating specific fragment ions. sciex.com
However, a key challenge in LC-MS analysis is the difficulty in separating and distinguishing isomers (both positional and geometric) that have identical masses. sciex.com For instance, separating this compound from other C17:1 isomers would require optimized chromatographic conditions. unitn.it To overcome these challenges and improve sensitivity, derivatization strategies can also be employed in LC-MS to enhance ionization efficiency. nih.govmdpi.com Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offers improved chromatographic resolution and mass accuracy, enhancing the confidence in lipid identification in complex matrices. nih.govchromatographyonline.com
High Performance Liquid Chromatography (HPLC) for Purity and Quantification
While GC-MS is often the method of choice for fatty acid profiling, High-Performance Liquid Chromatography (HPLC) serves as a valuable alternative, particularly for quantification, purity assessment, and preparative-scale isolation. aocs.orghplc.eu A major advantage of HPLC is that it operates at ambient temperatures, which is beneficial for analyzing thermally sensitive fatty acids. aocs.org
For quantitative analysis, detection is commonly achieved using ultraviolet (UV) detectors. Since fatty acids like this compound lack a strong chromophore, direct detection at low wavelengths (around 200-210 nm) is possible but may lack sensitivity. nih.gov To significantly enhance detection sensitivity, derivatization with a UV-absorbing or fluorescent tag is a common strategy. gerli.com Phenacyl esters are frequently used derivatives for UV detection. cerealsgrains.org
Reversed-phase HPLC on C18 columns is the most common separation mode, where retention time is influenced by both the carbon chain length and the degree of unsaturation. hplc.eu HPLC can also be used to separate certain isomers, such as cis/trans isomers, which can be challenging with standard GC methods. hplc.eugerli.com While less common for comprehensive profiling than GC-MS or LC-MS, HPLC with detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can quantify underivatized fatty acids, offering a universal response that is less dependent on the compound's optical properties.
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for the definitive structural confirmation of this compound, providing detailed information about its carbon skeleton, functional groups, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including fatty acids. Both ¹H and ¹³C NMR provide a wealth of information for confirming the structure of this compound. nih.govaocs.org Analysis of a structurally similar compound, (Z)-15-methyl-10-hexadecenoic acid, provides a strong basis for predicting the expected chemical shifts. nih.gov
In the ¹H NMR spectrum, the olefinic protons of the cis-double bond at the C5 position are expected to appear as a multiplet around δ 5.34 ppm. nih.govnih.gov The protons on the carbons adjacent to the double bond (allylic protons at C4 and C7) would resonate around δ 2.00 ppm. The terminal isopropyl group, a key structural feature, would be identifiable by a doublet for the two methyl groups at approximately δ 0.86 ppm and a corresponding multiplet for the single proton at the branch point (C15). nih.gov
The ¹³C NMR spectrum offers complementary and highly diagnostic information. The carbons of the cis-double bond (C5 and C6) would produce signals in the olefinic region around δ 129-130 ppm. nih.gov The allylic methylene (B1212753) carbons (C4 and C7) are expected to resonate near δ 27 ppm. nih.gov The carboxylic acid carbonyl carbon (C1) would appear significantly downfield, typically above δ 179 ppm. nih.gov The carbons of the terminal isopropyl group provide a distinct signature, with the two equivalent methyl carbons appearing around δ 22.6 ppm and the branched methine carbon (C15) near δ 27.5 ppm. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Based on data for (Z)-15-methyl-10-hexadecenoic acid nih.gov)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Carboxyl Carbonyl (C1) | - | ~179.4 |
| Olefinic Protons/Carbons (C5, C6) | ~5.34 (m) | ~129.8 |
| Allylic Methylenes (C4, C7) | ~2.00 (m) | ~27.4 |
| α-CH₂ (C2) | ~2.35 (t) | ~34.0 |
| Terminal Isopropyl CH₃ (C16, C17) | ~0.86 (d) | ~22.6 |
| Terminal Isopropyl CH (C15) | ~2.00 (m) | ~27.5 |
| Bulk Methylenes (-CH₂-)n | ~1.28 (br s) | ~29.0 - 32.0 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. aocs.org For this compound, the IR spectrum would display several characteristic absorption bands confirming its key structural features.
The most prominent feature would be a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, superimposed on the C-H stretching bands. nih.gov The C=O stretch of the carboxylic acid carbonyl would give rise to a strong, sharp peak around 1708-1710 cm⁻¹. nih.gov The presence of the cis-disubstituted double bond is indicated by a C=C stretching vibration around 1650 cm⁻¹ and, more diagnostically, a C-H out-of-plane bending vibration around 722 cm⁻¹. nih.gov The terminal isopropyl group can be identified by a characteristic doublet resulting from symmetric and asymmetric bending of the C-H bonds in the methyl groups, appearing at approximately 1384 cm⁻¹ and 1366 cm⁻¹. nih.gov
Table 3: Key Infrared (IR) Absorption Bands for this compound (Based on data for a similar branched-chain unsaturated fatty acid nih.gov)
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~2926, ~2854 | C-H stretch | Aliphatic CH₂, CH₃ |
| ~1708 | C=O stretch | Carboxylic Acid |
| ~1650 | C=C stretch | Alkene (cis) |
| ~1384, ~1366 (doublet) | C-H bend | Isopropyl Group |
| ~722 | =C-H bend (out-of-plane) | cis-Disubstituted Alkene |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet or visible light by a chemical compound. For fatty acids, UV-Vis spectroscopy is particularly useful for detecting the presence of conjugated double bonds. In its isolated state, the single double bond in this compound results in a weak absorption band in the far UV region, typically below 200 nm, which is due to a π → π* electronic transition.
However, the technique is highly sensitive to the presence of impurities, such as conjugated dienes, which can arise from oxidation. nih.gov These conjugated systems exhibit strong absorption at specific wavelengths, for instance, around 232 nm for conjugated dienes and 270 nm for conjugated trienes. nih.gov Therefore, UV-Vis spectroscopy serves as a valuable tool for assessing the oxidative stability and purity of fatty acid samples. nih.gov The presence of even trace amounts of impurities can significantly influence the UV absorption spectrum of saturated and unsaturated fatty acids. nih.gov While not ideal for direct quantification of mono-unsaturated fatty acids like this compound, it can be combined with chemometric techniques for the analysis of fatty acids in complex mixtures like oils. scientificwebjournals.com
| Chromophore | Typical λmax (nm) | Relevance to this compound Analysis |
|---|---|---|
| Isolated C=C | ~190-200 | Weak absorption characteristic of the native molecule. |
| Conjugated Diene | ~232 | Indicates primary oxidation products. |
| Conjugated Triene | ~270 | Indicates secondary oxidation products. |
| Carbonyl group (n → π*) | ~270-280 | Weak absorption, can indicate impurities or degradation products. nih.gov |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., EI-MS, HRMS)
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of fatty acids. It provides precise information about the molecular weight and, through analysis of fragmentation patterns, reveals details about the molecule's structure. For analysis by gas chromatography-mass spectrometry (GC-MS), fatty acids are typically converted to more volatile derivatives, most commonly fatty acid methyl esters (FAMEs). acs.orgnih.gov
Electron Ionization-Mass Spectrometry (EI-MS) is a hard ionization technique that generates reproducible fragmentation patterns, which serve as a molecular fingerprint. jeol.com For the methyl ester of this compound, the EI-MS spectrum would be expected to show a molecular ion (M⁺) peak corresponding to its molecular weight. Other characteristic fragments for FAMEs include:
A prominent peak at m/z 74, resulting from the McLafferty rearrangement of the methyl ester group.
A series of hydrocarbon fragment ions separated by 14 mass units (-CH₂-).
Fragments that help identify the position of the methyl branch and the double bond, although pinpointing the exact location of an isolated double bond can be challenging with EI alone. nih.govnih.gov For branched-chain FAMEs, characteristic fragments can arise from cleavage on either side of the branch point. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent molecule and its fragments. jeol.com This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, thereby increasing the confidence in compound identification. The combination of GC with HRMS provides both chromatographic separation and high-accuracy mass data, enhancing the reliability of identification. jeol.com
| m/z Value | Ion Description | Significance |
|---|---|---|
| 282 | [M]⁺ | Molecular ion, confirms molecular weight. |
| 251 | [M-31]⁺ | Loss of a methoxy (B1213986) group (-OCH₃) from the ester. |
| 74 | [C₃H₆O₂]⁺ | McLafferty rearrangement product, characteristic of FAMEs. acs.org |
| Variable | [M-29]⁺ / [M-43]⁺ / [M-57]⁺ | Fragments from cleavage near the terminal iso- or anteiso-methyl branch. nih.gov |
Advanced Analytical Strategies for Predictive Data Analysis (e.g., SwissADME for related compounds)
Modern analytical research increasingly incorporates computational and predictive tools to complement experimental data. These strategies are valuable for forecasting the physicochemical and pharmacokinetic properties of molecules and for interpreting complex lipidomics datasets.
SwissADME is a free web-based tool used to compute a range of molecular properties. expasy.orgyoutube.com While specific data for this compound may not be extensively published, the platform can be used to predict key parameters for this and related fatty acids based on their chemical structure. researchgate.netresearchgate.net These predictions include physicochemical properties (e.g., molecular weight, LogP for lipophilicity), water-solubility, and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) characteristics. nih.gov Such in silico screening helps in the early assessment of a compound's potential behavior in biological systems. nih.gov
Beyond single-molecule prediction, advanced analytical strategies in lipidomics involve the use of statistical and machine learning approaches to analyze large datasets. creative-proteomics.comnih.gov Techniques such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are employed to identify patterns and potential biomarkers in complex lipid profiles from biological samples. nih.govdiabetesjournals.org These methods are essential for transforming large volumes of raw data into biologically meaningful insights. creative-proteomics.comoup.com
| Parameter Category | Predicted Property | Significance |
|---|---|---|
| Physicochemical | Molecular Weight | Fundamental property for identification. nih.gov |
| Lipophilicity | Consensus Log Po/w | Predicts partitioning between oil and water; affects absorption and distribution. nih.gov |
| Water Solubility | Log S (ESOL) | Estimates solubility in water, crucial for bioavailability. |
| Pharmacokinetics | GI Absorption | Predicts potential for absorption from the gastrointestinal tract. |
| Drug-likeness | Lipinski's Rule of Five | Evaluates if the chemical structure is likely to be an orally active drug. nih.gov |
Method Validation and Quality Assurance in Analytical Research
To ensure the reliability, accuracy, and reproducibility of data generated for this compound, analytical methods must undergo rigorous validation. sciepub.comresearchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. mdpi.com It is a critical component of quality assurance in any analytical laboratory. The key parameters evaluated during method validation are defined by international guidelines. nih.govjppres.com
Key validation characteristics include:
Specificity/Selectivity : The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present. mdpi.com
Linearity : The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed using certified reference materials or by recovery studies. mdpi.comnih.gov
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. jppres.com
Limit of Quantification (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. jppres.com
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. sciepub.com
Quality Assurance (QA) is a broader concept that encompasses all activities designed to produce high-quality, reliable data. researchgate.net This includes not only method validation but also routine instrument calibration, use of quality control (QC) samples in every analytical batch, staff training, and maintaining standard operating procedures (SOPs). youtube.comnih.gov
| Parameter | Description | Common Acceptance Criterion (Example for GC) |
|---|---|---|
| Specificity | Demonstrates no interference at the analyte's retention time. | Baseline resolution of the analyte peak from other components. |
| Linearity | Correlation between concentration and instrument response. | Coefficient of determination (R²) > 0.99. nih.gov |
| Accuracy | Closeness to the true value. | Recovery of 80-120% of the spiked amount. |
| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 15%. mdpi.com |
| LOD/LOQ | Method sensitivity. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Stability against minor changes in method parameters. | RSD of results remains within acceptable limits. |
Ecological Significance and Environmental Dynamics of 15 Methylhexadec 5 Enoic Acid
Contribution to Microbial Community Lipid Biomarkers in Ecosystems
There is no available research that identifies 15-Methylhexadec-5-enoic acid as a significant lipid biomarker for specific microbial communities. In contrast, other isomers of methylhexadecenoic acid and other branched fatty acids are well-documented as biomarkers. For instance, iso and anteiso-branched fatty acids are known to be synthesized by various bacteria, and their presence in environmental samples can indicate the activity of these microbial groups. Specifically, methyl-branched fatty acids are noted as biomarkers for sulfate-reducing bacteria, such as Desulfovibrio species, and for bacteria that utilize alkanes.
Role in Nutrient Cycling and Biogeochemical Processes
The role of This compound in nutrient cycling and broader biogeochemical processes has not been documented in the accessible scientific literature. The study of lipid biomarkers can provide insights into processes like carbon and sulfur cycling through the identification of lipids from specific functional groups of microorganisms. However, no such link has been established for this particular fatty acid.
Indicators of Specific Microbial Processes and Community Structure in Environmental Samples
Currently, This compound is not used as an indicator of specific microbial processes or to delineate microbial community structure in environmental samples. The analysis of fatty acid profiles is a common method to characterize microbial communities in various habitats, from soils to marine sediments. The relative abundance of different fatty acids, including various branched and unsaturated forms, can provide a fingerprint of the microbial population present. However, the diagnostic value of This compound for this purpose is not established.
Application in Paleoenvironmental Reconstructions and Organic Geochemistry
There are no known applications of This compound in the fields of paleoenvironmental reconstruction or organic geochemistry. These disciplines utilize preserved molecular fossils (biomarkers) in sediments, ice cores, and speleothems to infer past environmental conditions such as temperature, pH, and vegetation type. While branched fatty acids, in general, are studied for their potential to reconstruct past environmental changes, the specific utility of This compound has not been reported.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
